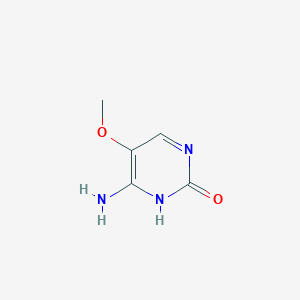

6-Amino-5-methoxypyrimidin-2(1H)-one

Description

6-Amino-5-methoxypyrimidin-2(1H)-one is a pyrimidine derivative characterized by a methoxy group at position 5 and an amino group at position 4. Pyrimidine derivatives are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets.

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

6-amino-5-methoxy-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H7N3O2/c1-10-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) |

InChI Key |

NGOCBWZVBNMKES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(NC(=O)N=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methoxypyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methoxy-2,4-diaminopyrimidine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 6-Amino-5-methoxypyrimidin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methoxypyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidine derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine ring with an amino group at the 6-position and a methoxy group at the 5-position. This configuration contributes to its chemical reactivity and biological activity. Synthesis methods for 6-Amino-5-methoxypyrimidin-2(1H)-one often involve multi-step reactions, utilizing various reagents and conditions to optimize yield and purity.

Common Synthesis Methods

- Condensation Reactions: Combining appropriate precursors under acidic or basic conditions.

- Reduction Reactions: Using reducing agents like sodium borohydride to modify functional groups.

- Oxidation Reactions: Employing oxidizing agents such as potassium permanganate to introduce new functional groups.

Antiviral Properties

Research indicates that 6-Amino-5-methoxypyrimidin-2(1H)-one may exhibit antiviral activity. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have shown that it can inhibit viral enzymes, potentially leading to reduced viral load in infected cells.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies indicate that it may affect key signaling pathways involved in cancer progression, such as those regulating cell cycle and apoptosis.

Antimicrobial Activity

6-Amino-5-methoxypyrimidin-2(1H)-one has also demonstrated antimicrobial properties against a range of pathogens. Its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis positions it as a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound shows potential as an inhibitor of enzymes involved in nucleotide metabolism, which could have implications for treating metabolic disorders or cancers characterized by abnormal nucleotide synthesis.

Case Study 1: Antiviral Activity

A study conducted on the antiviral effects of 6-Amino-5-methoxypyrimidin-2(1H)-one revealed significant inhibition of viral replication in vitro. The compound was tested against several RNA viruses, showing a dose-dependent reduction in viral titers.

Findings:

- Viral Load Reduction: Up to 80% reduction in viral load at optimal concentrations.

- Mechanism: Inhibition of viral polymerases was confirmed through enzymatic assays.

Case Study 2: Anticancer Efficacy

In preclinical trials using xenograft models of human cancer, treatment with 6-Amino-5-methoxypyrimidin-2(1H)-one resulted in marked tumor regression.

Results:

- Tumor Size Reduction: Average tumor size decreased by 50% after four weeks of treatment.

- Pathway Analysis: Downregulation of anti-apoptotic proteins was observed, indicating a shift towards apoptosis in treated cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-Amino-5-methoxypyrimidin-2(1H)-one, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxypyrimidin-2(1H)-one | Hydroxyl group at the 5-position | Increased polarity compared to methoxy variant |

| 5-Chloropyrimidin-2(1H)-one | Chlorine atom at the 5-position | Halogen substituent alters reactivity |

| 6-Amino-5-methoxypyrimidin-2(1H)-one | Amino group at the 6-position | Potentially different biological activity |

Mechanism of Action

The mechanism of action of 6-Amino-5-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Electronic Effects

6-Amino-5-fluoropyrimidin-2(1H)-one

- Structure : Fluorine substituent at position 3.

- Role : Acts as a pharmaceutical building block, leveraging fluorine’s electronegativity to enhance metabolic stability and binding affinity .

- Comparison: The methoxy group in 6-Amino-5-methoxypyrimidin-2(1H)-one may confer different electronic effects (electron-donating vs.

6-Amino-2-methoxy-4(1H)pyrimidinone

- Structure : Methoxy group at position 2.

- Physicochemical Data : Molecular weight = 141.13; melting point = 214–216°C .

- Comparison: Substituent position significantly impacts molecular properties.

5-Amino-6-chloropyrimidin-4(1H)-one

Bioactivity Profiles

Anti-inflammatory Dihydropyrimidinones

- Example: 2-Amino-4,6-diaryl-1,6-dihydropyrimidin-5-ylacetic acids (e.g., compound 297) exhibit anti-inflammatory activity comparable to Diclofenac in preclinical models .

- Comparison: Methoxy-substituted pyrimidinones may similarly modulate inflammatory pathways, but activity depends on substituent positioning and additional functional groups (e.g., acetic acid moieties).

α1-Adrenergic Receptor Binding

- Example : 5-Methoxycarbonyl dihydropyrimidines show affinity for human α1-adrenergic receptors (Table 3, ).

- Comparison : The 5-methoxy group in the target compound may enhance receptor binding through hydrophobic or polar interactions, though carbonyl vs. hydroxyl group differences could alter efficacy .

Physicochemical Properties

Biological Activity

6-Amino-5-methoxypyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data.

Chemical Structure and Properties

6-Amino-5-methoxypyrimidin-2(1H)-one features a pyrimidine ring with an amino group at the 6-position and a methoxy group at the 5-position. Its structure is critical for its biological activity, influencing how it interacts with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to 6-amino-5-methoxypyrimidin-2(1H)-one exhibit significant antimicrobial properties. A study highlighted its potential against various bacterial strains, suggesting that modifications in the pyrimidine structure could enhance its efficacy as an antimicrobial agent .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of specific cancer cell lines. For instance, a high-throughput screening identified analogs of pyrimidine derivatives that effectively inhibited PhIP-resistant cancer cells, indicating a promising avenue for cancer treatment .

3. Other Therapeutic Effects

Beyond antimicrobial and anticancer activities, 6-amino-5-methoxypyrimidin-2(1H)-one has been studied for its anti-inflammatory and antioxidant properties. These effects are crucial in developing treatments for diseases characterized by oxidative stress and inflammation .

The biological activity of 6-amino-5-methoxypyrimidin-2(1H)-one is attributed to its ability to interact with specific molecular targets. For example:

- Inhibition of Enzymes : The compound may act as an inhibitor of certain kinases involved in cellular signaling pathways, which are often dysregulated in cancer .

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative damage in cells .

Case Studies

Several studies have documented the effects of 6-amino-5-methoxypyrimidin-2(1H)-one on different biological systems:

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |

| Cancer Cell Line Inhibition | Identified as effective against PhIP-resistant cancer cells in vitro. |

| Anti-inflammatory Effects | Exhibited potential in reducing inflammation markers in preclinical models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.